molecular formula C26H30BrNO4S2 B8065862 [1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

Cat. No.: B8065862
M. Wt: 564.6 g/mol
InChI Key: APHZOQIAYNXYFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as Aclidinium bromide, is a long-acting muscarinic antagonist (LAMA) used to manage chronic obstructive pulmonary disease (COPD). Its IUPAC name reflects its structural complexity: a quaternary ammonium bicyclo[2.2.2]octane core linked to a 3-phenoxypropyl group and a 2-hydroxy-2,2-dithiophen-2-ylacetate ester (Fig. 1) . The bicyclo[2.2.2]octane system enhances metabolic stability, while the ester moiety allows for hydrolysis into inactive metabolites, minimizing systemic side effects .

Properties

IUPAC Name

[1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,22-9-4-17-32-22)23-10-5-18-33-23)31-24-19-20-11-14-27(24,15-12-20)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,24,29H,6,11-16,19H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHZOQIAYNXYFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1CC2OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the quaternary ammonium group: This step often involves the alkylation of a tertiary amine.

    Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions.

    Formation of the dithiophen-2-ylacetate group: This involves the esterification of a thiophenol derivative with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl group or the dithiophen-2-ylacetate moiety.

    Reduction: Reduction reactions could target the quaternary ammonium group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted analogs, and various by-products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic synthesis.

    Materials Science:

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.

    Biochemistry: Use as a probe or tool in biochemical assays and studies.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.

    Diagnostics: Potential use in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Use as an intermediate or additive in the production of other chemicals.

    Environmental Applications:

Mechanism of Action

The mechanism of action of “[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : (3R)-1-[2-(3-Fluorophenyl)-2-oxoethyl]-3-[(1-phenylcycloheptyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane bromide
  • Core Structure : Shares the bicyclo[2.2.2]octane quaternary ammonium core.
  • Substituents: Replaces the phenoxypropyl group with a 3-fluorophenyl-2-oxoethyl chain and introduces a phenylcycloheptyl ester.
  • Implications : The fluorophenyl group may enhance receptor selectivity, while the bulky cycloheptyl moiety could prolong half-life due to increased lipophilicity .
Compound B : 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole
  • Core Structure : Retains the 2-azabicyclo[2.2.2]octane system but lacks quaternization.
  • Substituents : Features a diphenylpropyl chain and an oxadiazole ring.
  • Implications : The oxadiazole group may confer CNS activity, diverging from Aclidinium’s pulmonary focus .

Bioactivity and Pharmacokinetics

Aclidinium Bromide
  • Mechanism : M3 muscarinic receptor antagonism, reducing bronchoconstriction .
  • Half-Life : ~12–24 hours (hydrolysis-dependent inactivation) .
  • Clinical Use : COPD maintenance .
Compound A
  • Mechanism : Structural modifications suggest broader muscarinic receptor modulation.
  • Pharmacokinetics : Fluorophenyl group may reduce CYP-mediated metabolism, extending duration .
Compound B
  • Mechanism: Oxadiazole moiety likely targets non-muscarinic pathways (e.g., PDE4 inhibition in combination therapies) .

Biological Activity

The compound [1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate; bromide, also known as Aclidinium Bromide (CAS 320345-99-1), is a quaternary ammonium compound primarily studied for its pharmacological properties. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

Aclidinium Bromide is characterized by its complex bicyclic structure, which contributes to its unique biological activities. The molecular formula is C26H30BrNO4SC_{26}H_{30}BrNO_{4}S, with a molecular weight of approximately 564.55 g/mol. Its structural components include:

  • Bicyclo[2.2.2]octane core
  • Phenoxypropyl side chain
  • Dithiophenylacetate moiety

Aclidinium Bromide functions primarily as a long-acting muscarinic antagonist (LAMA). Its mechanism of action involves:

  • Competitive Inhibition : Aclidinium binds to muscarinic receptors in the airway smooth muscle, preventing acetylcholine from eliciting bronchoconstriction.
  • Bronchodilation : By inhibiting these receptors, Aclidinium induces relaxation of bronchial smooth muscles, leading to improved airflow in patients with chronic obstructive pulmonary disease (COPD) and asthma.

Efficacy

Clinical studies have demonstrated that Aclidinium Bromide effectively reduces exacerbations in COPD patients and improves lung function measured by forced expiratory volume in one second (FEV1).

Safety and Tolerability

Aclidinium is generally well-tolerated with a safety profile comparable to other LAMAs. Common side effects include:

  • Dry mouth
  • Headache
  • Nasopharyngitis

Case Studies

A number of clinical trials have evaluated the efficacy and safety of Aclidinium Bromide:

  • Trial on COPD Patients : In a randomized controlled trial involving over 1000 patients, Aclidinium demonstrated significant improvements in FEV1 compared to placebo after 12 weeks of treatment. The results indicated a mean increase in FEV1 of 120 mL (p < 0.001) .
  • Long-Term Safety Study : A long-term study assessed the safety of Aclidinium over a 52-week period, revealing no significant increase in adverse events compared to standard care .

Biological Activity Summary Table

Parameter Value/Result
Molecular FormulaC26H30BrNO4S
Molecular Weight564.55 g/mol
MechanismLong-acting muscarinic antagonist
IndicationsCOPD, asthma
Common Side EffectsDry mouth, headache, nasopharyngitis
Clinical Trial EfficacyMean FEV1 increase: 120 mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.